2-Bromo-3-methyl-2-butene

Catalog No.
S1906002
CAS No.
3017-70-7
M.F
C5H9B
M. Wt
149.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methyl-2-butene

CAS Number

3017-70-7

Product Name

2-Bromo-3-methyl-2-butene

IUPAC Name

2-bromo-3-methylbut-2-ene

Molecular Formula

C5H9B

Molecular Weight

149.03 g/mol

InChI

InChI=1S/C5H9Br/c1-4(2)5(3)6/h1-3H3

InChI Key

DBELOSOZLGEZBM-UHFFFAOYSA-N

SMILES

CC(=C(C)Br)C

Canonical SMILES

CC(=C(C)Br)C

The exact mass of the compound 2-Bromo-3-methyl-2-butene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-3-methyl-2-butene is a halogenated alkene characterized as a tetrasubstituted vinylic bromide.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)] In this structure, the bromine atom is directly attached to a carbon of the C=C double bond, a configuration that dictates its chemical reactivity. This arrangement makes it a specialized precursor for introducing the sterically hindered 1,2,2-trimethylvinyl moiety, primarily through organometallic intermediates and palladium-catalyzed cross-coupling reactions.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0SR8h_c3WN2PCrb1egFDpF2_zhuZRSUamnoZ8U-CfIT_t72Uih0ijIMnnDfDHvgkGHBkrZJfV8qc7HAf8EoA1kP7sVqO3PKXJ-1Ghs3j4gtm70qNHa2_Llfhcc6dTVSxLKXYbTtbBaws8JLlVKAmeK-cRchyJZuzYHyeKoPe7OOLNVfZ76mfr_ySPwg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGrk7-5teOiMa99j3dAEEI50EYaXpJxkpyhiAmVCmE-ToY6IR_tW26zmZk_Yt7YvxFBMloyH-1Vu9U1Lhl0AGjuyBBnwYjeH99j81Xjp-mXHRc92VXcokSQL9Q87pGpZLH5vgayyXc%3D)] Its utility is centered on applications where its isomeric form, an allylic bromide, would be chemically unsuitable.

Procurement of 2-Bromo-3-methyl-2-butene over its common isomer, 1-bromo-3-methyl-2-butene (prenyl bromide), is critical due to fundamental differences in their chemical reactivity. As a vinylic bromide, the C(sp²)-Br bond is strengthened by resonance, making it resistant to standard nucleophilic substitution (S_N1/S_N2) reactions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)] In contrast, the isomeric prenyl bromide is an allylic halide, which is highly reactive towards nucleophilic displacement. Therefore, attempting to substitute 2-bromo-3-methyl-2-butene with its allylic isomer in protocols requiring the formation of Grignard reagents or participation in palladium-catalyzed cross-coupling reactions would result in complete reaction failure or the formation of undesired byproducts.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)] This non-interchangeability makes correct isomer selection a primary procurement checkpoint.

Precursor Suitability: Enables Formation of Stable Vinylic Organometallic Reagents

2-Bromo-3-methyl-2-butene is documented as a suitable precursor for the preparation of its corresponding lithium reagent, 2-lithio-3-methylbut-2-ene.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)] This pathway allows the sterically hindered 1,2,2-trimethylvinyl group to function as a strong carbon nucleophile. In contrast, its allylic isomer, prenyl bromide, is known to be problematic for Grignard reagent formation, often leading to significant Wurtz coupling side products. The stability of the vinylic C-Br bond in the target compound prevents such side reactions, enabling cleaner additions to electrophiles like ketones and aldehydes.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)]

Evidence DimensionSuitability for Organometallic Reagent Formation
Target Compound DataEffectively forms stable vinylic lithium and Grignard reagents for use as a carbon nucleophile.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)]
Comparator Or BaselineAllylic bromide isomers (e.g., prenyl bromide) are prone to homocoupling (Wurtz reaction) and are less effective for generating clean Grignard reagents for subsequent addition reactions.
Quantified DifferenceQualitatively different reaction pathway: Enables clean nucleophilic addition vs. problematic formation and dominant side reactions for the isomer.
ConditionsStandard conditions for lithiation or Grignard reagent formation (e.g., using Mg or n-BuLi in an ethereal solvent).

For syntheses requiring the nucleophilic addition of the C5 isoprenoid unit, this specific vinylic isomer is the required precursor, whereas the allylic isomer is unsuitable for this purpose.

Process Compatibility: Optimal Reactivity for Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond in 2-bromo-3-methyl-2-butene offers a balance of reactivity suitable for standard palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)] Vinylic bromides are widely used substrates that undergo efficient oxidative addition to Pd(0) catalysts under relatively mild conditions. A comparable vinylic chloride would require significantly harsher conditions (higher temperatures, more specialized catalysts, and stronger bases) to achieve similar reactivity due to the greater strength of the C-Cl bond. The use of the bromo-derivative allows for broader functional group tolerance and more energy-efficient processing.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)]

Evidence DimensionReaction Conditions in Pd-Catalyzed Cross-Coupling
Target Compound DataReactive under standard, mild cross-coupling conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, 90 °C).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)]
Comparator Or BaselineVinylic chlorides typically require higher temperatures, more active and expensive phosphine ligands, or stronger bases to overcome the higher activation energy for oxidative addition.
Quantified DifferenceEnables milder process conditions, reducing energy costs and potential for thermal degradation of sensitive substrates compared to the chloro-analog.
ConditionsTypical Suzuki-Miyaura or Heck reaction conditions.

Selecting this bromo-compound over a chloro-analog can lower process development costs, reduce energy consumption, and improve compatibility with complex, multi-functionalized molecules.

Application-Critical Performance: Required Building Block for Bioactive Peptides

2-Bromo-3-methyl-2-butene is cited as a key reagent in the total synthesis of pipecolidepsin A, a cyclodepsipeptide with relevant cytotoxic activity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)] In this context, the specific geometry and electronic properties of the 1,2,2-trimethylvinyl group, installed using this precursor, are essential for the final molecule's biological function. Using an isomer or a different halide would alter the structure of the resulting amino acid fragment, predictably compromising the peptide's conformation and activity. This demonstrates a case where the exact structure of the reagent is non-negotiable for achieving the desired end-product performance.

Evidence DimensionStructural role in a bioactive final product
Target Compound DataRequired precursor for a specific 2-amino-3-hydroxy-4,5-dimethylhexanoic acid fragment in the synthesis of pipecolidepsin A.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)]
Comparator Or BaselineUse of any other isomer (e.g., prenyl bromide) or a saturated analog would result in the synthesis of an incorrect, biologically inactive, or untested final peptide.
Quantified Difference100% structural fidelity required for the target molecule's synthesis. No substitution is viable.
ConditionsMulti-step total synthesis of a natural product.

In pharmaceutical or biotech R&D, when a synthesis requires this specific fragment for biological activity, there is no viable substitute, making procurement of this exact CAS number essential.

Synthesis of Sterically Demanding Tertiary Alcohols and Ketones

Where the synthetic goal is to introduce the bulky 1,2,2-trimethylvinyl group as a nucleophile via a Grignard or organolithium reagent. This compound is the correct and reliable precursor for such transformations, whereas its allylic isomer would fail.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGJ3_Z4x-KMGaS6uVHmE6M8OjngeAj4Y1MrL-mCoz903ud8kIaIis8aqeAdCocVNPpQd2iDPI4076MxcdUhv-xPwSURzMSKRJg06Y4rF5aMif4L7hre5zvlTKjqb9xw8Z-OOm6r3gg7V_nSz6aiTIlo2flP3kp6JNc5ifgl4mHE7EusOlkhE%3D)]

Construction of Tetrasubstituted Alkenes via Palladium Cross-Coupling

In pharmaceutical, agrochemical, or materials science programs requiring the assembly of complex molecules containing a tetrasubstituted double bond. This reagent serves as a reliable coupling partner under standard Suzuki, Heck, or Sonogashira conditions, offering a process advantage over less reactive chloro-analogs.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpVMwtcHwKPk22jyAk9YU8BC-1DP8h4lsBnS-m0btMp4I_kmInBNLhcKV6geF-8Aoso72MBNGDSIJ5n2H8sFf_v1nYnEbJrSwjRFXcwtpwr7glpZ5kAKkVt_Q-VM_4Vr9io2HaEYEe5GZO57taveCk3loEoA%3D%3D)]

High-Fidelity Synthesis of Natural Products and Pharmaceutical Intermediates

When executing a validated multi-step synthesis of a complex, bioactive target like pipecolidepsin A, where the specific vinylic bromide structure is required to build a critical fragment and no structural deviation is permissible.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG0SR8h_c3WN2PCrb1egFDpF2_zhuZRSUamnoZ8U-CfIT_t72Uih0ijIMnnDfDHvgkGHBkrZJfV8qc7HAf8EoA1kP7sVqO3PKXJ-1Ghs3j4gtm70qNHa2_Llfhcc6dTVSxLKXYbTtbBaws8JLlVKAmeK-cRchyJZuzYHyeKoPe7OOLNVfZ76mfr_ySPwg%3D%3D)]

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Dates

Last modified: 08-16-2023

Explore Compound Types